4-(4-Iodophenoxy)pyridine

Description

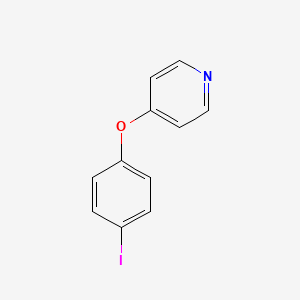

4-(4-Iodophenoxy)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a phenoxy group bearing an iodine atom at the para position of the phenyl ring. This structural motif is significant in medicinal chemistry due to its influence on biological activity, particularly in modulating insulin sensitivity. Studies on pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have shown that the 4-(4-iodophenoxy) substituent (compound 6b) enhances insulin sensitivity in mouse adipocytes by over 30%, outperforming analogs with other substituents . The iodine atom’s electron-withdrawing nature and steric effects likely contribute to its enhanced pharmacological profile, making it a key candidate for antidiabetic drug development.

Properties

Molecular Formula |

C11H8INO |

|---|---|

Molecular Weight |

297.09 g/mol |

IUPAC Name |

4-(4-iodophenoxy)pyridine |

InChI |

InChI=1S/C11H8INO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H |

InChI Key |

QOMRTGFZTSHEHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=NC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenoxy)pyridine typically involves the reaction of 4-iodophenol with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where 4-iodophenol reacts with a pyridine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenoxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the iodine atom replaced by an aryl group.

Scientific Research Applications

4-(4-Iodophenoxy)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and phenoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., -I, -Cl) enhance activity compared to the unsubstituted phenoxy group (6a), likely due to improved binding interactions with target enzymes like aldose reductase (AR) .

- The iodine substituent in 6b balances electronic and steric effects, optimizing activity without compromising solubility.

Comparison of Physicochemical Properties

Molecular Weight and Composition

- 5-Chloro-3-Fluoro-2-(4-Iodophenoxy)Pyridine (CAS 1514974-46-9): Molecular formula: C₁₁H₆ClFINO Molecular weight: 349.53 g/mol .

- Hexahydroquinoline Derivatives (): Molecular weights range from 466–545 g/mol, with substituents like -Cl, -NO₂, and -Br increasing molecular size .

Thermal Stability

- Hexahydroquinoline derivatives with chloro and nitro substituents exhibit higher melting points (268–287°C), suggesting enhanced rigidity .

- Iodine’s polarizability may lower melting points compared to smaller halogens (e.g., -Cl), but experimental data are needed for confirmation.

Biological Activity

4-(4-Iodophenoxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various research findings and data.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a 4-iodophenoxy group. The presence of iodine in the phenoxy substituent may enhance its lipophilicity and biological activity. The chemical structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma), Caco2 (colon cancer), and MCF-7 (breast cancer) cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 15.0 | |

| This compound | Caco2 | 18.5 | |

| This compound | MCF-7 | 20.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, which is characteristic of many pyridine derivatives.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyridine derivatives, including this compound. The study found that modifications in the phenoxy group significantly influenced the biological activity, particularly in enhancing anticancer effects.

Study Highlights:

- Objective: To evaluate the cytotoxicity of various pyridine derivatives.

- Method: MTT assay was used to assess cell viability.

- Findings: Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against cancer cell lines compared to their electron-donating counterparts.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The position and nature of substituents on both the pyridine and phenyl rings play a crucial role in determining its pharmacological profile.

- Para Substitution: Enhances lipophilicity and cellular uptake.

- Iodine Atom: May increase binding affinity to biological targets due to halogen bonding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.